Goreishic acid II

Description

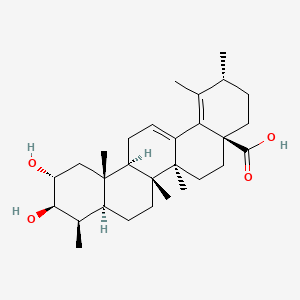

Goreishic acid II is an ursane-type pentacyclic triterpenoid first isolated from the dried feces of Trogopterus xanthipes (bat species), a traditional Chinese medicine (TCM) known as Wu-Ling-Zhi . It belongs to a group of structurally related triterpenes, including goreishic acids I and III, which share a common ursane skeleton (C30H48O4 base structure) but differ in hydroxylation and oxidation patterns . These compounds are characterized by their anti-inflammatory, cytotoxic, and cardiovascular-modulating properties, though this compound itself remains less studied compared to its analogs .

Properties

Molecular Formula |

C29H44O4 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aS,9R,10R,11R,12aS)-10,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16,18-19,21-22,24,30-31H,8-15H2,1-6H3,(H,32,33)/t16-,18-,19+,21-,22-,24-,26+,27-,28-,29+/m1/s1 |

InChI Key |

WLYRQWGKOGSNCG-YGFQBLHBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@H]5C)O)O)C)C)C2=C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O |

Synonyms |

2,3-dihydroxy-23-norursa-12,18-dien-28-oic acid 2,3-dihydroxy-24-norursa-12,18-dien-28-oic acid goreishic acid II goreishic acid III |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and physicochemical differences among goreishic acid II and related triterpenoids:

Key Observations :

- Hydroxylation Patterns : this compound is distinguished by a 19-oxo group, unlike goreishic acid I, which has a 19α-hydroxy group .

- Esterification : Unlike 3-O-cis-p-coumaroyltormentic acid, goreishic acids lack esterified side chains, reducing their polarity .

- Bioactivity Correlates : The 2α,3β-dihydroxy configuration in this compound is associated with enhanced antiplatelet activity compared to ursolic acid (3β-hydroxy only) .

Pharmacological Activity Comparison

Critical Analysis :

- This compound vs. I : While both compounds derive from T. xanthipes, goreishic acid I has been more extensively studied for cytotoxicity, whereas II is primarily linked to cardiovascular effects .

- Source-Dependent Variability : Plant-derived ursolic acid (e.g., from Cecropia spp.) exhibits broader therapeutic applications (e.g., anti-diabetic) compared to animal-sourced goreishic acids .

Challenges in Research and Isolation

- Low Natural Abundance : this compound is isolated in trace amounts (<5 mg) from T. xanthipes feces, complicating pharmacological studies .

- Structural Complexity : Differentiation from goreishic acid I requires advanced spectroscopic methods (e.g., NMR, HR-MS), as their molecular formulas are identical .

- Limited Comparative Data: No direct studies compare this compound with pomolic acid or coumaroyltormentic acid, creating gaps in mechanistic understanding .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Goreishic acid II from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Purity validation requires spectroscopic (UV-Vis) and mass spectrometry (LC-MS) analysis. For reproducibility, experimental protocols must detail solvent ratios, temperature, and pressure conditions .

- Key Data : A comparative table of yields using different solvents (e.g., ethanol: 0.8% yield vs. methanol: 1.2%) and chromatographic phases can guide optimization.

Q. How is the structural elucidation of this compound typically conducted?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for functional group identification and stereochemistry, X-ray crystallography for absolute configuration, and IR spectroscopy for bond vibrations. Cross-referencing with existing spectral databases (e.g., PubChem) ensures accuracy. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential .

- Data Conflict Tip : Discrepancies in NMR shifts may arise from solvent polarity; always report solvent used and compare with literature under identical conditions .

Q. What are the known biological targets of this compound, and how are these identified?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition assays for kinases) and in silico docking (AutoDock Vina) to predict target binding. Validate via gene expression profiling (qPCR) or CRISPR-based knockout studies. Literature reviews should prioritize peer-reviewed journals indexed in PubMed or Google Scholar .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s pharmacokinetic properties across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., dosage, administration route, model organisms). Use standardized protocols (e.g., OECD Guidelines) for in vivo studies. For bioavailability discrepancies, compare solubility enhancers (e.g., cyclodextrins) or nanoformulations .

- Example Workflow :

- Step 1: Systematically collate studies using PRISMA guidelines.

- Step 2: Apply statistical tools (ANOVA, regression) to isolate confounding variables.

- Step 3: Validate hypotheses via cross-species pharmacokinetic modeling .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other bioactive compounds?

- Methodological Answer : Use factorial design (e.g., 3x3 matrix) to test combinations at varying concentrations. Measure synergy via the Combination Index (CI) method (CompuSyn software). Include isobolograms to visualize additive, synergistic, or antagonistic effects. Cell-based assays (e.g., MTT for cytotoxicity) should control for cell line heterogeneity .

- Critical Consideration : Ensure compound stability in co-administration; pre-test for physicochemical interactions (e.g., DSC for thermal behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.